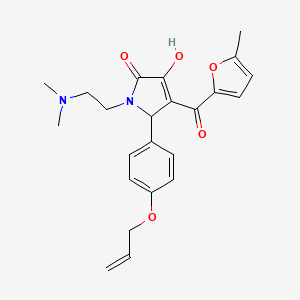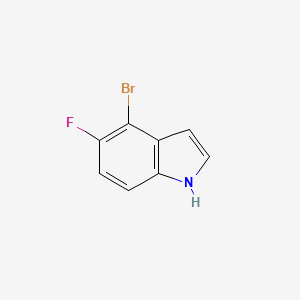
4-bromo-5-fluoro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
4-Bromo-5-Fluoro-1H-Indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The specific targets can vary depending on the biological context and the specific modifications to the indole scaffold. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular function. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . The specific interactions and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some indole derivatives have been reported to inhibit tryptophan dioxygenase, a key enzyme in the kynurenine pathway . The downstream effects of such inhibition could include changes in the levels of kynurenine and other metabolites, with potential impacts on immune regulation and other biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s action can also be influenced by the specific biological environment in which it is acting, including the types of cells present and their physiological state.
生化分析
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, showing high-affinity binding . This suggests that 4-bromo-5-fluoro-1H-indole may also interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-fluoro-1H-indole can be achieved through several methods. One common approach involves the halogenation of 1H-indole. The process typically starts with the selective bromination of 1H-indole to obtain 4-bromo-1H-indole. This intermediate is then subjected to fluorination to introduce the fluorine atom at the 5-position. The reaction conditions often involve the use of bromine and a fluorinating agent such as Selectfluor under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process would be optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production. The choice of solvents, catalysts, and reaction parameters would be tailored to maximize the efficiency and cost-effectiveness of the synthesis.
化学反应分析
Types of Reactions
4-Bromo-5-fluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
科学研究应用
4-Bromo-5-fluoro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
相似化合物的比较
Similar Compounds
4-Bromo-1H-indole: Lacks the fluorine atom, which may result in different reactivity and biological activity.
5-Fluoro-1H-indole:
4-Chloro-5-fluoro-1H-indole: Similar structure but with chlorine instead of bromine, leading to different chemical behavior.
Uniqueness
4-Bromo-5-fluoro-1H-indole is unique due to the combined presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
属性
IUPAC Name |
4-bromo-5-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRXFJXMJOVFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
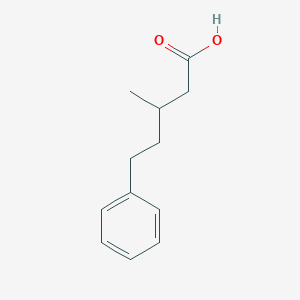
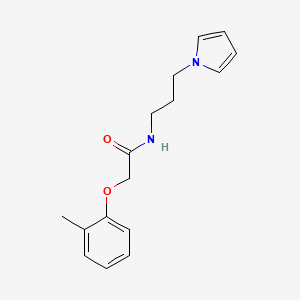
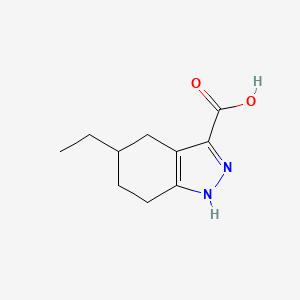
![N-(3-acetylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796765.png)
![3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2796766.png)

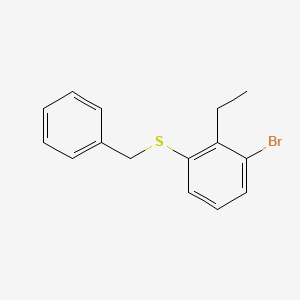
![2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2796771.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2796772.png)
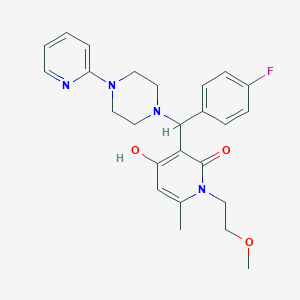

![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

